4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indanone derivatives It is characterized by the presence of bromine and fluorine atoms attached to the indanone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in the starting material is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The amine group also provides additional functional versatility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10BrClFN |
---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-4-5(11)3-7-6(8)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H |
InChI Key |
SJTCKYCVLXTPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.